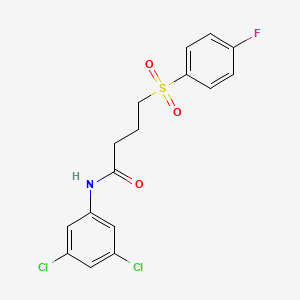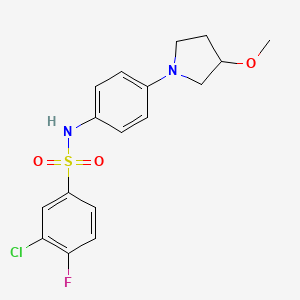
N-(3,5-dichlorophenyl)-4-((4-fluorophenyl)sulfonyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3,5-dichlorophenyl)-4-((4-fluorophenyl)sulfonyl)butanamide, also known as DFB, is a chemical compound that has been widely used in scientific research. It is commonly used as a tool compound to study the function and structure of proteins, particularly ion channels.
Scientific Research Applications
Synthesis and Characterization
Synthetic Pathways : The compound has been involved in studies related to the synthesis of complex molecules, demonstrating the utility of sulfonyl and butanamide functional groups in medicinal chemistry. For example, research into the synthesis of heterocyclic derivatives as potential drug candidates for Alzheimer’s disease utilized similar structures to investigate enzyme inhibition activity, underscoring the significance of such compounds in drug discovery (Rehman et al., 2018) Rehman et al., 2018.
Chemical Properties and Analysis : Detailed structural analysis through methods such as X-ray crystallography, NMR, and IR spectroscopy provides insights into the molecular architecture and potential interactions of compounds containing sulfonyl and butanamide groups. This is crucial for understanding their behavior in various chemical environments and potential applications in materials science or as ligands in molecular docking studies (Al-Hourani et al., 2015) Al-Hourani et al., 2015.
Applications in Research and Technology
Material Science : The exploration of sulfonyl-containing polymers for applications such as fuel cells highlights the relevance of compounds with similar functional groups in the development of new materials with enhanced properties. Sulfonated poly(arylene ether sulfone)s containing fluorenyl groups, for instance, show promise in proton exchange membranes for fuel cell applications, suggesting that modifications to the sulfonyl group could yield materials with desirable mechanical and conductive properties (Bae et al., 2009) Bae et al., 2009.
Biological Research : While direct studies on N-(3,5-dichlorophenyl)-4-((4-fluorophenyl)sulfonyl)butanamide may be limited, related research indicates the potential of sulfonyl-based compounds in biological applications, such as enzyme inhibition, which could lead to therapeutic applications. For example, inhibitors of matrix metalloproteinases incorporating phenylsulfonyl groups have shown potential in treating conditions related to extracellular matrix degradation, offering a glimpse into the therapeutic possibilities of sulfonyl-containing compounds (Schröder et al., 2001) Schröder et al., 2001.
properties
IUPAC Name |
N-(3,5-dichlorophenyl)-4-(4-fluorophenyl)sulfonylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2FNO3S/c17-11-8-12(18)10-14(9-11)20-16(21)2-1-7-24(22,23)15-5-3-13(19)4-6-15/h3-6,8-10H,1-2,7H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDHBFPFMAZOZSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)S(=O)(=O)CCCC(=O)NC2=CC(=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-((4-(4-methoxyphenyl)-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)propanoate](/img/structure/B2992778.png)
![1-benzyl-3-{5-[(2,4-dichlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}-2(1H)-pyridinone](/img/structure/B2992779.png)

![Methyl 4-amino-1-methylpyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2992782.png)

![5-(4-hydroxy-3-methoxyphenyl)-7-methyl-3-oxo-N-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2992787.png)

![2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(4-chlorobenzyl)acetamide](/img/structure/B2992789.png)

![2-Amino-3-benzimidazol-2-yl-1-[2-(3,4-dimethoxyphenyl)ethyl]-2-pyrrolin-4-one](/img/structure/B2992792.png)
![N-(1-cyano-3-methylbutyl)-2-({[(5-methyl-1,2-oxazol-3-yl)carbamoyl]methyl}sulfanyl)acetamide](/img/structure/B2992793.png)
![6-(4-nitrophenyl)-2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile](/img/structure/B2992795.png)
![N,N-diethyl-4-[2-oxo-4-(4-propan-2-ylphenyl)-3-(tetrazol-1-yl)azetidin-1-yl]butanamide](/img/structure/B2992799.png)
![N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}thiophene-3-carboxamide](/img/structure/B2992800.png)